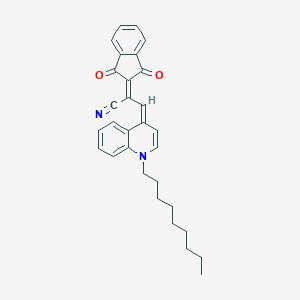
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and a pyridinyl group attached to a cyclohexane ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the pyridinyl group. Common synthetic routes may include:
Fluorination Reactions: Utilizing reagents such as elemental fluorine (F2) or fluorinating agents like sulfur tetrafluoride (SF4) to introduce fluorine atoms into the cyclohexane ring.
Amidation Reactions: Forming the carboxamide group by reacting a carboxylic acid derivative with an amine, in this case, 3-methyl-2-pyridinylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amidation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonyl fluoride: Another highly fluorinated compound with similar chemical properties.
2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,2,2-trifluorovinyl)oxy]hexanenitrile: A fluorinated nitrile with applications in fluoropolymer synthesis.
Uniqueness
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide is unique due to its specific combination of fluorine atoms and the pyridinyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where high thermal stability, chemical resistance, and specific biological activities are required.
Eigenschaften
Molekularformel |
C13H7F11N2O |
|---|---|
Molekulargewicht |
416.19g/mol |
IUPAC-Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(3-methylpyridin-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H7F11N2O/c1-5-3-2-4-25-6(5)26-7(27)8(14)9(15,16)11(19,20)13(23,24)12(21,22)10(8,17)18/h2-4H,1H3,(H,25,26,27) |
InChI-Schlüssel |
NJHASJBBFUGFRU-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Kanonische SMILES |
CC1=C(N=CC=C1)NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-adamantylcarbonyl)-2-(2-fluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B390981.png)
![2-[(3-Phenoxyphenyl)methylidene]propanedinitrile](/img/structure/B390983.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B390988.png)
![1-benzoyl-2-(2-bromophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B390989.png)


![2-[(2-Fluorobenzyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B390994.png)



![3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B390999.png)
![1-benzoyl-7-chloro-2-(4-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391000.png)

![7-chloro-1-(4-fluorobenzoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391003.png)
